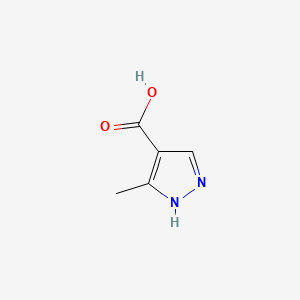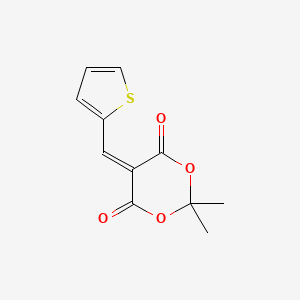![molecular formula C18H20N2O2S2 B2951643 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-90-7](/img/structure/B2951643.png)
1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole, also known as DB2333, is a chemical compound that has been synthesized for its potential use as a therapeutic agent. This compound has been the subject of scientific research due to its unique chemical structure and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. This may explain its potential use in cancer research, as well as its ability to inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. These effects have been observed in vitro and in animal studies, but further research is needed to determine the full extent of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole's effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents based on its properties. Additionally, 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to be relatively stable and easy to synthesize, which makes it a useful tool for scientific research. However, one limitation of using 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole. One area of interest is in the development of new therapeutic agents based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of cancer research and anti-inflammatory therapy. Finally, more studies are needed to determine the safety and efficacy of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole in animal and human trials.
Méthodes De Synthèse
The synthesis of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole involves several steps, including the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form 2,5-dimethylbenzylsulfide. This compound is then reacted with benzenesulfonyl chloride and imidazole to produce 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole. The synthesis process has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
The potential applications of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole in scientific research are numerous. One area of interest is in the field of cancer research, where 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-8-9-15(2)16(12-14)13-23-18-19-10-11-20(18)24(21,22)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIMZXZYLOMTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)
![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)



![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)


![N-cyclohexyl-1-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2951583.png)